molecular formula C6H10N2O3 B2803066 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol CAS No. 1989659-94-0

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol

Cat. No.: B2803066
CAS No.: 1989659-94-0
M. Wt: 158.157
InChI Key: UZQKJIBWEMVQJZ-UHFFFAOYSA-N
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Description

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group attached to the oxadiazole ring and an ethan-1-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with a methoxymethyl-substituted carboxylic acid under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanal or 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanoic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine
  • 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Uniqueness

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is unique due to the presence of both a methoxymethyl group and an ethan-1-ol group, which confer distinct chemical and physical properties. These functional groups allow for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-10-4-6-8-7-5(11-6)2-3-9/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQKJIBWEMVQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-94-0
Record name 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
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